

Application Note: LC-MS Characterization of cIAP1 Ligand-Linker Conjugates

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Compound of Interest

Compound Name: *cIAP1 Ligand-Linker Conjugates 7*

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Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a critical regulator of apoptosis and inflammatory signaling pathways.[1][2] As an E3 ubiquitin ligase, cIAP1 is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.[3][4] Its role in promoting cell survival and its overexpression in various cancers have made it an attractive target for therapeutic intervention.[2] One promising strategy is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation.[5][6]

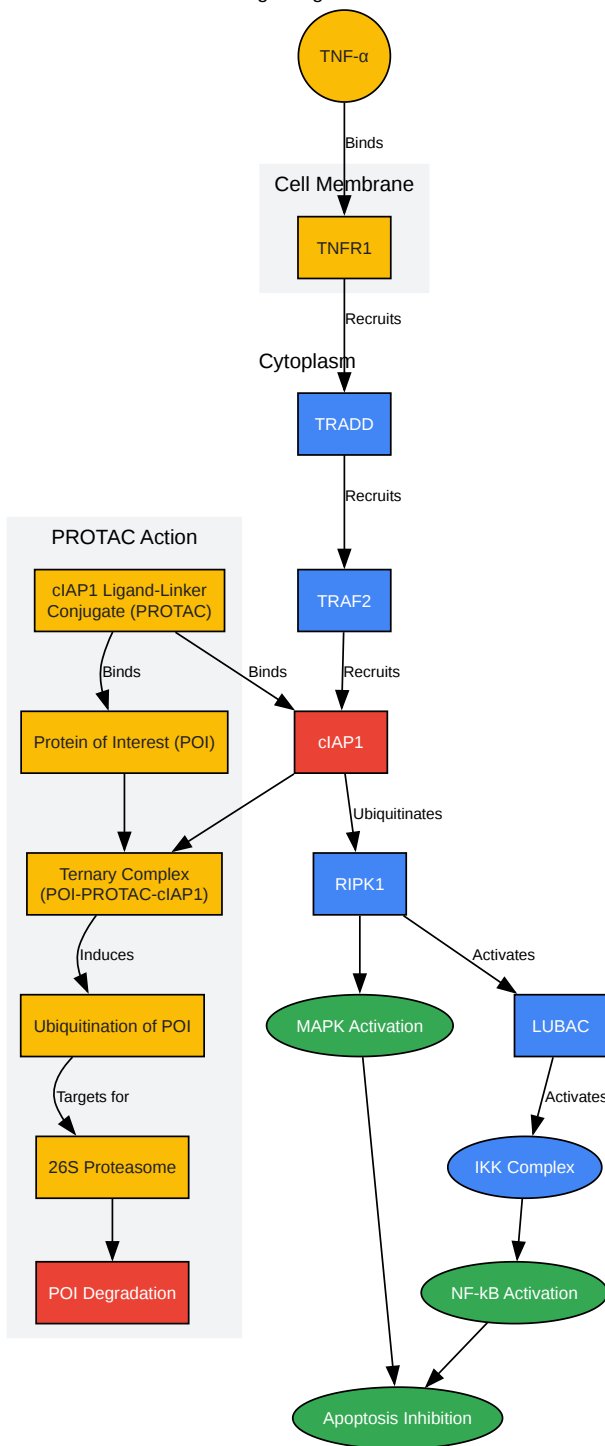
This application note provides a detailed protocol for the characterization of cIAP1 ligand-linker conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is a powerful analytical technique for the characterization and quantification of these complex molecules in biological matrices.[7] The methodologies described herein are essential for researchers in drug discovery and development to assess the stability, metabolism, and overall viability of cIAP1-targeting PROTACs.

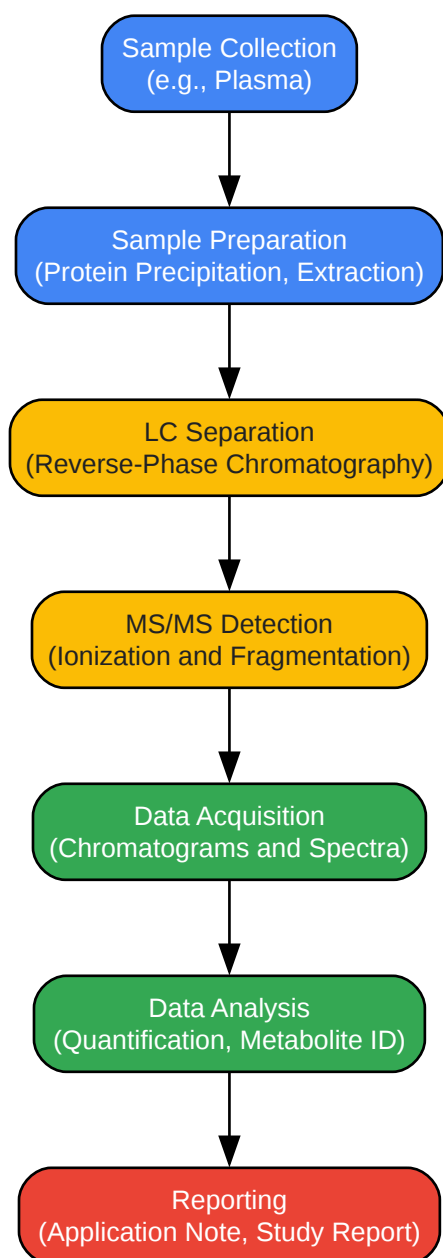
Signaling Pathway and Mechanism of Action

clAP1 plays a pivotal role in the Tumor Necrosis Factor-alpha (TNF- α) signaling pathway. Upon TNF- α stimulation, clAP1 is recruited to the TNFR1 signaling complex where it mediates the ubiquitination of RIPK1. This ubiquitination event serves as a scaffold for the recruitment of downstream signaling molecules, leading to the activation of the NF- κ B and MAPK pathways, which promote cell survival and inflammation.[1][2][8][9]

clAP1 ligand-linker conjugates, acting as PROTACs, hijack this natural process. The conjugate simultaneously binds to clAP1 and a target protein of interest (POI), forming a ternary complex. This proximity induces the clAP1-mediated ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful method to eliminate disease-causing proteins.

cIAP1-Mediated Signaling and PROTAC aAction





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